5,10-Dihydrophenazine (CAS 613-32-1) is a bicyclic, nitrogen-containing heterocyclic compound that serves as the fully reduced, hydrogenated counterpart to phenazine. In industrial and advanced laboratory procurement, it is primarily sourced as a highly reactive, electron-rich precursor for the synthesis of N,N'-disubstituted dihydrophenazines used in organic light-emitting diodes (OLEDs), organic atom transfer radical polymerization (O-ATRP) photocatalysts, and non-aqueous redox flow batteries. Unlike its oxidized parent, 5,10-dihydrophenazine features two secondary amine sites (N-H) that enable direct, dual functionalization via cross-coupling, while its intrinsic multi-stage redox activity allows for reversible transitions between neutral, radical cation, and dication states .
Procuring oxidized phenazine with the intent of performing in-house reduction introduces significant process inefficiencies, including low-yield conversion steps—often capping at 30% in biological or mild chemical reductions—and the requirement for strict anaerobic handling to prevent spontaneous re-oxidation . Furthermore, attempting to substitute 5,10-dihydrophenazine with mono-nitrogen analogs like phenothiazine fundamentally limits molecular design. Phenothiazine offers only a single N-alkylation or arylation site, which restricts the ability to symmetrically tune the steric and electronic environment required to achieve the specific excited-state lifetimes and extreme reduction potentials necessary for high-performance TADF emitters and photoredox catalysts[1].
As a synthetic building block, 5,10-dihydrophenazine provides two reactive N-H sites, allowing for symmetric or asymmetric N,N'-disubstitution (e.g., via Buchwald-Hartwig coupling) to create custom electron-donating or withdrawing environments. In contrast, phenothiazine possesses only a single reactive nitrogen site. This dual-site availability allows 5,10-dihydrophenazine derivatives to achieve highly negative excited-state reduction potentials and tunable singlet-state lifetimes (ranging from 130 ps to 40 ns depending on the N-substituent), which are impossible to replicate with mono-substituted phenothiazine cores [1].
| Evidence Dimension | Reactive N-H sites for functionalization |
| Target Compound Data | 2 sites (positions 5 and 10) |
| Comparator Or Baseline | Phenothiazine (1 site) |
| Quantified Difference | 100% increase in functionalizable sites, enabling symmetric electronic tuning |
| Conditions | Standard N-alkylation/arylation synthesis workflows |
Direct procurement of the dual-N-H core allows researchers to synthesize highly specialized, symmetrically tuned redox and TADF materials without being limited by mono-substitution.
Procuring 5,10-dihydrophenazine directly eliminates the need for the reduction of phenazine. Literature indicates that mild or biological reduction of phenazine to 5,10-dihydrophenazine often suffers from low conversion efficiency, with optimized microbial reduction yielding only around 30% molar conversion. Chemical reductions require stringent inert atmospheres to prevent rapid re-oxidation. By starting with high-purity 5,10-dihydrophenazine, synthesis workflows bypass this 70% yield loss and the associated purification bottlenecks.
| Evidence Dimension | Available reduced core for downstream synthesis |
| Target Compound Data | >95-98% pure starting material (direct procurement) |
| Comparator Or Baseline | In-situ reduction of phenazine (~30% molar conversion yield under mild conditions) |
| Quantified Difference | Bypasses ~70% yield loss and eliminates a complete synthetic/purification step |
| Conditions | Standard laboratory preparation vs. direct commercial sourcing |
Purchasing the reduced form directly saves significant time, improves overall downstream yields, and reduces the need for specialized anaerobic reduction equipment.
5,10-Dihydrophenazine serves as the foundational core for multi-redox materials used in non-aqueous redox flow batteries. Unlike simple single-electron donors, the dihydrophenazine core exhibits two distinct, reversible stages of electrochemical activity (neutral to radical cation, and radical cation to dication). When custom-functionalized (e.g., to form 5,10-bis(2-methoxyethyl)-5,10-dihydrophenazine), this core enables a two-electron transfer process. Pre-alkylated commercial alternatives like 5,10-dimethyl-5,10-dihydrophenazine (DMPZ) suffer from poor solubility in non-aqueous solvents, whereas starting from the unsubstituted 5,10-dihydrophenazine allows for the addition of custom solubilizing groups that can increase solubility by over 10-fold, directly maximizing battery energy density [1].
| Evidence Dimension | Electrochemical electron transfer capacity and solubility potential |
| Target Compound Data | Two-stage reversible oxidation (2e- transfer) with customizable solubility |
| Comparator Or Baseline | Standard single-electron organic donors (1e- transfer) or pre-methylated DMPZ (low solubility) |
| Quantified Difference | Doubles theoretical charge capacity per molecule; enables >10x solubility increase via custom N-alkylation |
| Conditions | Cyclic voltammetry in non-aqueous electrolytes |
Selecting this exact core allows battery developers to design custom, highly soluble multi-electron catholytes that outperform standard single-electron or poorly soluble pre-methylated benchmarks.
5,10-Dihydrophenazine derivatives exhibit unique 'Janus-type' photo-redox properties. Upon photoexcitation, the core acts as a potent reductant capable of reductive aryl halide cleavage, while the resulting open-shell radical cation can undergo further photoexcitation to become a strong oxidizing agent. This dual-action capability is fundamentally tied to the 1,4-dihydrodiazine central ring structure and is not present in the fully oxidized phenazine baseline, which acts primarily as a ground-state electron acceptor rather than a photo-excited donor[1].
| Evidence Dimension | Photochemical role and reactivity |
| Target Compound Data | Strong excited-state reductant (Janus-type reactivity) |
| Comparator Or Baseline | Phenazine (Ground-state electron acceptor) |
| Quantified Difference | Enables photo-driven reductive cleavage of aryl halides (e.g., up to 53% yield for specific derivatives) inaccessible to phenazine |
| Conditions | Visible light irradiation in photoredox catalytic cycles |
For photocatalyst development, the dihydrophenazine core is strictly required to access the highly reducing excited states necessary for challenging organic transformations.
5,10-Dihydrophenazine is the ideal starting material for synthesizing N,N'-diaryl dihydrophenazine organic photoredox catalysts. Its dual N-H sites allow for the attachment of specific electron-withdrawing or donating groups to precisely tune the singlet excited state reduction potential and excited-state lifetimes required for controlled atom transfer radical polymerization [1].
Due to the poor non-aqueous solubility of pre-methylated derivatives (like DMPZ), battery researchers procure unsubstituted 5,10-dihydrophenazine to attach custom alkoxy or PEG-like chains (e.g., 2-methoxyethyl groups). This custom functionalization leverages the core's two-electron redox capacity while achieving the >10x solubility increase needed for high-energy-density membrane-free microfluidic RFBs [2].
The core is utilized to synthesize advanced thermally activated delayed fluorescence (TADF) materials. By functionalizing the 5 and 10 positions with specific donor/acceptor moieties, materials scientists can achieve the precise steric twisting and electronic delocalization required for efficient reverse intersystem crossing (RISC) in next-generation displays [3].